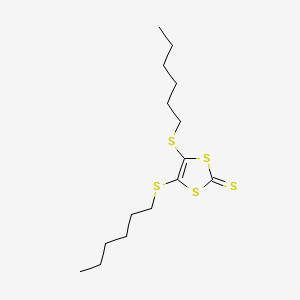

1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-

Overview

Description

“1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” is an organosulfur compound . It is the sodium salt of the conjugate base of the 4,5-bis(sulfanyl)-2H-1,3-dithiole-2-thione . The salt is a precursor to dithiolene complexes and tetrathiafulvalenes .

Synthesis Analysis

The synthesis of “1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” involves the reaction of bis(tetraethylammonium)bis(1,3-dithiole-2-thione-4,5-dithiolato) zincate and 4,5-bis(cyanoethylthio)-1,3-dithiole-2-thione with 6-deoxy-6-iodo-glucopyranose and glucopyranosyl bromide to synthesize DMIT-carbohydrate conjugates .Molecular Structure Analysis

The molecular structure of “1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” is complex and involves several sulfur atoms . The structure can be visualized using 3D modeling software .Chemical Reactions Analysis

The chemical reactions involving “1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” are complex and involve several steps . For example, the reduction of carbon disulfide with sodium affords sodium 1,3-dithiole-2-thione-4,5-dithiolate together with sodium trithiocarbonate .Physical And Chemical Properties Analysis

“1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-” is a yellow solid with a molar mass of 242.31 g·mol−1 . Its chemical formula is C3Na2S5 .Scientific Research Applications

Hybrid Organic–Inorganic Materials

The synthesis of hybrid materials involves electropolymerization of pyrrole and inorganic complexes based on the DMIT ligand. These complexes include [NEt₄]₂[M(DMIT)ₙ] (M = Ni, Pd, or Sn; n = 2 or 3). Spectroscopic data reveal that DMIT-containing anions are seamlessly incorporated into the polypyrrole framework during electropolymerization. These materials exhibit good thermal stability and conductivity values expected for semiconductors. Researchers explore their potential in applications such as electric energy storage systems, sensors, biosensors, and anti-corrosion coatings .

Coordination Chemistry

The DMIT ligand and its chalcogen atom-substituted isologs have found extensive use in organic and coordination chemistry. Over the past eight years, diverse and interesting DMIT coordination complexes have been described, showcasing their versatility and potential applications .

Metal Dithiolene Complexes

Metal dithiolene complexes (R₂M(DMIT)₂, where R = PyMe, NEt₄, NMe₄, NPr₄, NBu₄, and DMIT = 1,3-dithiole-2-thione-4,5-dithiolate) exhibit unique properties relevant to various fields. These include conducting and superconducting materials, nonlinear optics, catalysis, and dyes. Researchers continue to study these complexes for their intriguing behavior and practical applications .

Electronic Structure and Adsorption on Surfaces

Recent first-principles studies have explored the electronic structure and adsorption geometry of nickel complexes with DMIT ligands. These investigations consider the effect of surfaces (e.g., TiO₂) on the absorption spectra of nickel-DMIT complexes. Such insights contribute to applications in catalysis, sensors, and optoelectronics .

Electrochromic Materials

Given their redox properties, DMIT-based materials are promising candidates for electrochromic applications. Researchers investigate their ability to change color reversibly upon application of an external voltage. Potential uses include smart windows, displays, and privacy glass .

Catalysis and Electrocatalysis

Metal complexes containing DMIT ligands serve as catalysts or catalyst supports. For example, they find application in proton exchange membrane (PEM) fuel cells. Their unique electronic structure and redox behavior make them intriguing candidates for efficient energy conversion processes .

properties

IUPAC Name |

4,5-bis(hexylsulfanyl)-1,3-dithiole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26S5/c1-3-5-7-9-11-17-13-14(20-15(16)19-13)18-12-10-8-6-4-2/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJJMSTTXDSWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=C(SC(=S)S1)SCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461454 | |

| Record name | 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | |

CAS RN |

149468-17-7 | |

| Record name | 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)

![2-Bromo-1H-imidazo[4,5-b]pyridine](/img/structure/B3032287.png)

![[4-(Cyclobutylmethyl)oxan-4-yl]methanamine](/img/structure/B3032293.png)

![4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032294.png)

![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)

![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)

![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032299.png)